Methyl 3-Fluoro-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

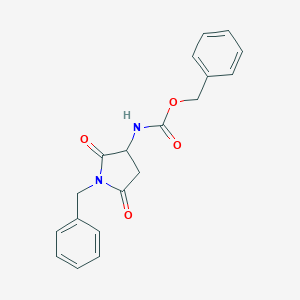

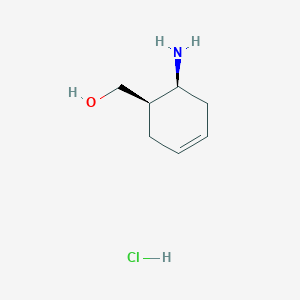

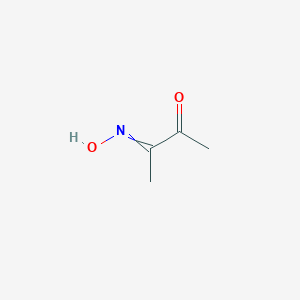

“Methyl 3-Fluoro-2-nitrobenzoate” is an organic compound with the molecular formula C8H6FNO4 . It is used as an intermediate in organic synthesis and pharmaceutical development, mainly in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of “Methyl 3-Fluoro-2-nitrobenzoate” involves a solution of 2-fluoro-3-nitrobenzoic acid (5 g, 27.0 mmol) in MeOH (50 mL) treated with concentrated H2SO4 (1.4 mL, 27.0 mmol). The resulting reaction is stirred at 50 °C for 16 hours . Another method starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of “Methyl 3-Fluoro-2-nitrobenzoate” is characterized by the presence of a fluoro group and a nitro group attached to a benzoate core . The InChI code for this compound is 1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-Fluoro-2-nitrobenzoate” has a molecular weight of 199.14 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 310.8±27.0 °C at 760 mmHg . The compound is a white to yellow solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

“Methyl 3-Fluoro-2-nitrobenzoate” can be used as an intermediate in organic synthesis . In organic chemistry, an intermediate is a molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. Being an intermediate, “Methyl 3-Fluoro-2-nitrobenzoate” can be used in the synthesis of a wide range of organic compounds.

Pharmaceutical Intermediate

In addition to its role in organic synthesis, “Methyl 3-Fluoro-2-nitrobenzoate” can also serve as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs. The exact drugs that it contributes to are not specified in the available resources.

Research and Development Processes

“Methyl 3-Fluoro-2-nitrobenzoate” is mainly used in laboratory research and development processes . This could involve testing the compound’s properties, studying its reactions with other compounds, or exploring potential new applications.

Chemical Production Processes

This compound is also used in chemical production processes . This could involve its use in the synthesis of other chemicals, or its use as a reagent in chemical reactions.

Safety And Hazards

“Methyl 3-Fluoro-2-nitrobenzoate” is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

Eigenschaften

IUPAC Name |

methyl 3-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEZBCWSCZBLRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598773 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Fluoro-2-nitrobenzoate | |

CAS RN |

1214353-57-7 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)